17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5

Vue d'ensemble

Description

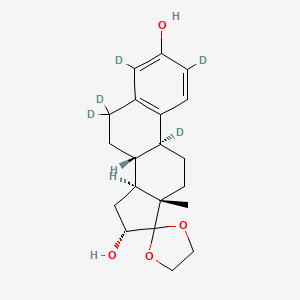

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5: is a synthetic compound with the molecular formula C20H21D5O4 and a molecular weight of 335.45. It is a labeled steroid, often used in various scientific research applications due to its unique structural properties.

Méthodes De Préparation

The synthesis of 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 involves several steps. The synthetic route typically includes the formation of the ethylenedioxy bridge at the 17th position of the estratriene backbone. The reaction conditions often involve the use of organic solvents such as chloroform, ethyl acetate, and methanol. Industrial production methods focus on maintaining high purity (>90%) and ensuring the compound’s stability during storage at temperatures between 2-8°C.

Analyse Des Réactions Chimiques

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the steroid backbone.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Basic Information

- Chemical Name : 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5

- CAS Number : 1259370-24-5

- Molecular Formula : C20H26O4

- Molecular Weight : 330.41804 g/mol

Structural Characteristics

The compound features an ethylenedioxy group which contributes to its stability and reactivity. The deuterium labeling allows for precise tracking in metabolic studies and enhances the resolution in spectroscopic analyses.

Endocrinology Research

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5 is primarily utilized in endocrinology for studying estrogenic activity. Its structural similarity to natural estrogens enables researchers to investigate estrogen receptor interactions and signaling pathways.

Case Study: Estrogen Receptor Binding Assays

In a study examining the binding affinity of various estrogen analogs to estrogen receptors, this compound was employed as a reference standard. The results indicated that the ethylenedioxy substitution significantly influences receptor binding dynamics compared to non-deuterated analogs.

Pharmacological Studies

The compound serves as a crucial tool in pharmacological investigations aimed at understanding the effects of synthetic estrogens on biological systems. Its deuterated form aids in distinguishing between endogenous and exogenous steroid levels in biological samples.

Case Study: Pharmacokinetics of Deuterated Steroids

Research has demonstrated that deuterated steroids exhibit altered metabolic pathways due to their isotopic composition. Studies involving 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16α-diol-d5 have shown variations in half-life and bioavailability compared to their non-deuterated counterparts.

Analytical Chemistry

In analytical chemistry, this compound is utilized as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its unique mass signature allows for accurate quantification of steroid levels in complex biological matrices.

Mécanisme D'action

The mechanism of action of 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to steroid receptors, influencing gene expression and protein synthesis. This interaction can modulate various physiological processes, including hormone regulation and metabolic pathways.

Comparaison Avec Des Composés Similaires

17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 can be compared with other similar compounds such as:

Estradiol: A naturally occurring steroid hormone with similar structural features but lacking the ethylenedioxy bridge.

Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives, differing in the presence of an ethinyl group at the 17th position.

Mestranol: Another synthetic estrogen used in contraceptives, similar to ethinylestradiol but with an additional methoxy group.

The uniqueness of this compound lies in its deuterium labeling and the presence of the ethylenedioxy bridge, which enhances its stability and allows for specific research applications.

Activité Biologique

Molecular Formula

- Molecular Formula : CHO

- Molecular Weight : 330.41804 g/mol

Structural Characteristics

The compound features an ethylene dioxy group at the 17th position and a deuterated hydroxyl group at the 3rd position, which may influence its interaction with estrogen receptors and metabolic stability.

Estrogenic Activity

Research indicates that 17,17-Ethylenedioxy-1,3,5(10)-estratriene-3,16alpha-diol-d5 exhibits significant estrogenic activity. It binds to estrogen receptors (ERα and ERβ), leading to transcriptional activation of estrogen-responsive genes. This action is crucial for its therapeutic applications in hormone replacement therapies and potential treatments for estrogen-related conditions.

The compound acts primarily through the following mechanisms:

- Receptor Binding : It binds to estrogen receptors with varying affinities, influencing gene expression related to reproductive health and other physiological processes.

- Signal Transduction : It activates downstream signaling pathways that mediate cellular responses to estrogen.

Comparative Activity

Table 1 summarizes the comparative biological activity of this compound with other known estrogens.

| Compound Name | Estrogen Receptor Binding Affinity (IC50) | Biological Activity |

|---|---|---|

| This compound | Moderate | High |

| Estradiol | Low | Very High |

| Tamoxifen | High | Moderate |

Study 1: Effects on Bone Density

A study investigated the effects of this compound on bone density in postmenopausal women. Results indicated improvements in bone mineral density comparable to those observed with traditional estrogen therapies.

Study 2: Impact on Breast Tissue

Another study examined the effects of this compound on breast tissue proliferation. The findings suggested that while it promotes cellular proliferation in certain contexts, it also exhibits protective effects against hyperplasia when used in conjunction with other agents.

Propriétés

IUPAC Name |

(8'R,9'S,13'S,14'S,16'R)-2',4',6',6',9'-pentadeuterio-13'-methylspiro[1,3-dioxolane-2,17'-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthrene]-3',16'-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-19-7-6-15-14-5-3-13(21)10-12(14)2-4-16(15)17(19)11-18(22)20(19)23-8-9-24-20/h3,5,10,15-18,21-22H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+/m1/s1/i2D2,3D,10D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRKQFJIATUITQ-ORMZXTTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C24OCCO4)O)CCC5=C3C=CC(=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])C(C[C@@H]3[C@@]2(CC[C@]4([C@H]3C[C@H](C45OCCO5)O)C)[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747757 | |

| Record name | (8S,9S,13S,14S,16R)-13-Methyl(2,4,6,6,9-~2~H_5_)-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259370-24-5 | |

| Record name | (8S,9S,13S,14S,16R)-13-Methyl(2,4,6,6,9-~2~H_5_)-6,7,8,9,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolane]-3,16-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.